1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine
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Overview
Description
1-[(9Z)-hexadecenoyl]-2-acetyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl and acetyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Scientific Research Applications
Enzymatic Synthesis and Biological Activities
Enzymatic Synthesis and Hypotensive Activity : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, synthesized from choline plasmalogens of beef heart, exhibits significant antihypertensive activity and is a potent platelet-activating factor. This compound is synthesized via an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomes, showcasing its potential role in regulating blood pressure (Wykle et al., 1980).
Platelet-Activating Factor Synthesis : The synthesis of 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines has been achieved through chemical processes, highlighting their role as analogs of platelet-activating factors and contributing to our understanding of platelet function and aggregation (Kiu et al., 1987).
Hypotensive Properties and Blood Pressure Regulation : Chemically synthesized 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrates potent hypotensive activity in spontaneously hypertensive rats, suggesting its significant role in the regulation of blood pressure (Masugi et al., 1982).
Role in Platelet Activation and Catabolism : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, with platelet-activating and hypotensive properties, has an extremely labile acetate grouping. Its catabolism involves the hydrolysis of the acetate moiety, suggesting a significant role in the biological activity of this compound (Blank et al., 1981).
Physical and Chemical Properties
Critical Micellar Concentration Studies : Investigations into the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs and analogs provide insights into their physical chemical characteristics, crucial for understanding their diverse biological activities (Kramp et al., 1984).
Acetylcholine-Like Effects in Exocrine Glands : The compound exhibits acetylcholine-like effects in exocrine secretory glands, stimulating amylase release and affecting calcium and lipid metabolism. This suggests its potential as a biomimetic compound in physiological processes (Söling et al., 1984).
properties
Product Name |
1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine |
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Molecular Formula |
C26H50NO8P |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H50NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h11-12,25H,6-10,13-23H2,1-5H3/b12-11-/t25-/m1/s1 |
InChI Key |
QALLXIUHRUVULB-OKFWSBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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